Benalaxyl-M

Descripción

Propiedades

IUPAC Name |

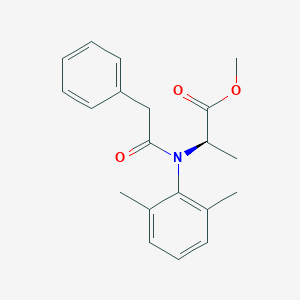

methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPQIRJHIZUAQP-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058229 | |

| Record name | Benalaxyl-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98243-83-5 | |

| Record name | (-)-Benalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98243-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benalaxyl-M [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098243835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benalaxyl-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alanine, N-(2,6-dimethylphenyl)-N-(2-phenylacetyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENALAXYL-M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2I4VH4B65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benalaxyl-M: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benalaxyl-M, a systemic fungicide belonging to the acylalanine class. This document details its chemical structure, physicochemical properties, mechanism of action, fungicidal spectrum, and provides generalized experimental protocols for its synthesis, analysis, and efficacy evaluation.

Chemical Identity and Physicochemical Properties

This compound is the more biologically active R-enantiomer of the racemic mixture benalaxyl (B1667974).[1][2] It is a systemic fungicide with protective, curative, and eradicant properties.[1]

Chemical Structure:

-

IUPAC Name: methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate[3]

-

CAS Number: 98243-83-5[3]

-

Molecular Formula: C₂₀H₂₃NO₃[3]

-

Molecular Weight: 325.4 g/mol [3]

-

Synonyms: Kiralaxyl, D-Benalaxyl, (-)-R-Benalaxyl[4]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Physical State | Colorless solid | [2] |

| Melting Point | 76.8 °C (for technical grade benalaxyl) | [5] |

| Boiling Point | 468.8 °C at 760 mmHg (estimated) | [4] |

| Density | 1.131 - 1.181 g/cm³ at 20 °C | [4][5] |

| Vapor Pressure | 5.72 x 10⁻⁴ Pa at 20 °C (extrapolated for benalaxyl) | [5] |

| Water Solubility | Moderately soluble; 37 mg/L at 25 °C | [1][6] |

| Octanol-Water Partition Coefficient (log Kow) | 3.54 (for benalaxyl) | [2] |

| Henry's Law Constant | Data not readily available |

Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action of this compound is the specific inhibition of nucleic acid synthesis in susceptible Oomycete fungi.[1] It achieves this by disrupting the function of RNA polymerase I, the enzyme responsible for the transcription of ribosomal RNA (rRNA) genes.[1][7] This targeted action halts the production of ribosomes, the cellular machinery for protein synthesis, ultimately leading to the cessation of fungal growth and cell death.[7][8] The specificity of this compound towards Oomycetes is attributed to subtle structural differences in their RNA polymerase I enzyme compared to other eukaryotes.[7]

Fungicidal Spectrum

This compound is highly effective against a range of Oomycete pathogens, which cause significant diseases in various crops.[2][9] Its systemic nature allows for rapid absorption and translocation within the plant, providing both protective and curative action.[1][7]

Key targeted pathogens include:

-

Late Blight (Phytophthora infestans) in potatoes and tomatoes[1][2]

-

Blue Mold (Peronospora tabacina) in tobacco[2]

-

Grey Mold (Botrytis cinerea)[1]

-

Various Pythium species causing damping-off[10]

Experimental Protocols

This section provides detailed, generalized methodologies for the synthesis, analytical determination, and efficacy evaluation of this compound. These protocols are intended for a research audience and may require optimization for specific laboratory conditions and applications.

Synthesis of this compound

The commercial production of this compound typically involves asymmetric synthesis or the chiral resolution of racemic benalaxyl to isolate the active R-enantiomer.[1] A common laboratory-scale synthesis approach involves the reaction of (R)-2-aminopropanoic acid methyl ester with 2,6-dimethylaniline (B139824), followed by acylation with phenylacetyl chloride.

Generalized Laboratory Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-2-aminopropanoic acid methyl ester and 2,6-dimethylaniline in a suitable aprotic solvent (e.g., toluene).

-

Condensation: Heat the mixture to reflux for several hours to facilitate the condensation reaction, forming the intermediate N-(2,6-dimethylphenyl)-D-alanine methyl ester. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acylation: After cooling the reaction mixture to room temperature, slowly add a solution of phenylacetyl chloride in the same solvent. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

-

Work-up: After the reaction is complete, quench the mixture with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

- 1. This compound (Ref: IR 6141) [sitem.herts.ac.uk]

- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]

- 3. This compound | C20H23NO3 | CID 176648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fao.org [fao.org]

- 6. Benalaxyl | TargetMol [targetmol.com]

- 7. benchchem.com [benchchem.com]

- 8. What are RNA polymerase I inhibitors and how do they work? [synapse.patsnap.com]

- 9. Systemic Fungicides and the Control of Oomycetes | Annual Reviews [annualreviews.org]

- 10. researchgate.net [researchgate.net]

The (R)-Enantiomer of Benalaxyl: A Technical Guide to its Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benalaxyl (B1667974), a systemic phenylamide fungicide, is a chiral molecule with its fungicidal efficacy primarily residing in the (R)-enantiomer, also known as benalaxyl-M or kiralaxyl. This technical guide provides an in-depth analysis of the biological activity of the (R)-enantiomer of benalaxyl, focusing on its mechanism of action, comparative efficacy, and the experimental protocols used for its evaluation. The enhanced activity of the enantiomerically pure form allows for lower application rates, reducing the environmental load while maintaining effective control of oomycete pathogens. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the key pathways and workflows to support research and development in this area.

Introduction

Benalaxyl is a widely used fungicide for the control of oomycete pathogens, such as Phytophthora and Plasmopara species, which cause devastating diseases like late blight in potatoes and tomatoes, and downy mildew in grapes.[1][2] As a chiral compound, benalaxyl exists as two stereoisomers, the (R)- and (S)-enantiomers. Research has consistently shown that the fungicidal activity is predominantly associated with the (R)-enantiomer.[3][4] This enantioselectivity in biological activity has led to the development and commercialization of enantiomerically enriched or pure (R)-benalaxyl, marketed as this compound.[4] The use of the single, active isomer offers significant advantages, including a reduction in the amount of active ingredient released into the environment and a more targeted approach to disease control.

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action for benalaxyl, and specifically its (R)-enantiomer, is the targeted inhibition of nucleic acid synthesis in oomycetes.[4][5] It achieves this by disrupting the function of RNA polymerase I, the enzyme exclusively responsible for the transcription of ribosomal RNA (rRNA) genes within the nucleolus.[1]

Ribosomes are fundamental to protein synthesis, and their biogenesis is a critical process for cell growth and proliferation. By inhibiting RNA polymerase I, this compound effectively halts the production of rRNA, which is the catalytic and structural backbone of ribosomes. This cessation of ribosome production leads to a downstream inhibition of protein synthesis, ultimately resulting in the suppression of fungal growth and cell death.[1] The high specificity of phenylamide fungicides towards oomycetes is attributed to structural differences in the target enzyme, RNA polymerase I, between oomycetes and other organisms.[1]

Quantitative Data on Biological Activity

Table 1: Comparative Efficacy (EC50) of Racemic Metalaxyl and its (R)-Enantiomer (Mefenoxam) against Sensitive Isolates of Phytophthora capsici

| Compound | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |

| Racemic Metalaxyl | 0.27 | 0.00002 - 1.3 | [6][7] |

| (R)-Metalaxyl (Mefenoxam) | 0.568 | 0.12 - 1.1 | [6][7] |

Note: The seemingly higher mean EC50 for mefenoxam in this study is influenced by the range and distribution of isolate sensitivities. The crucial point is that mefenoxam contains only the active enantiomer, and achieves a comparable level of control to the racemate at a lower concentration of the active R-enantiomer.

In addition to direct fungicidal activity, the environmental fate of benalaxyl enantiomers also shows stereoselectivity. Studies on the degradation of benalaxyl in soil have shown that the (R)-enantiomer can degrade at a different rate than the (S)-enantiomer, which has implications for its persistence and potential for environmental exposure.

Table 2: Degradation Half-life of Benalaxyl Enantiomers in Agricultural Soils

| Enantiomer | Half-life (days) | Reference |

| (R)-Benalaxyl | 20.4 - 53.3 | [8] |

| (S)-Benalaxyl | 27.7 - 57.8 | [8] |

Experimental Protocols

The evaluation of the biological activity of (R)-benalaxyl involves various in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Fungicide Sensitivity Assay (EC50 Determination)

This protocol determines the concentration of a fungicide required to inhibit the growth of a pathogen by 50% (Effective Concentration 50).

Methodology:

-

Preparation of Fungal Inoculum:

-

Culture the target oomycete (e.g., Phytophthora infestans) on a suitable agar (B569324) medium (e.g., V8 juice agar).

-

Prepare a suspension of zoospores or a mycelial slurry to be used as the inoculum. The concentration of the inoculum should be standardized.[1]

-

-

Multi-well Plate Assay:

-

Prepare a serial dilution of (R)-benalaxyl and racemic benalaxyl in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized amount of the fungal inoculum.

-

Include positive (no fungicide) and negative (no inoculum) controls.

-

Incubate the plates under optimal growth conditions (e.g., 24°C in the dark).

-

-

Measurement of Fungal Growth:

-

After a defined incubation period (e.g., 24-48 hours), assess fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the fungicide concentration and fit to a dose-response curve to determine the EC50 value.

-

In Vitro RNA Polymerase I Inhibition Assay (IC50 Determination)

This assay directly measures the effect of benalaxyl on the enzymatic activity of RNA polymerase I.

Methodology:

-

Isolation of Fungal Nuclei:

-

Grow mycelia of the target oomycete in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Homogenize the mycelia in a buffer containing osmotic stabilizers (e.g., sucrose) and protease inhibitors to lyse the cells while keeping the nuclei intact.

-

Purify the nuclei through differential and/or density gradient centrifugation.[1]

-

-

RNA Polymerase I Activity Assay:

-

Incubate the isolated nuclei in a reaction mixture containing a buffer, divalent cations (e.g., Mg²⁺), all four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), and a radiolabeled precursor (e.g., [³H]UTP).

-

Add varying concentrations of (R)-benalaxyl and racemic benalaxyl (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A solvent-only control must be included.

-

Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific period.

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized RNA.[1]

-

-

Quantification:

-

Collect the precipitate on a filter and wash thoroughly to remove unincorporated radiolabeled precursors.

-

Quantify the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the RNA polymerase I activity.[1]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each fungicide concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the fungicide concentration to determine the IC50 value.[1]

-

Conclusion

The (R)-enantiomer of benalaxyl, this compound, represents a refined and more efficient active ingredient for the control of oomycete pathogens. Its enhanced biological activity, rooted in the specific inhibition of RNA polymerase I, allows for a reduction in application rates compared to the racemic mixture, aligning with the principles of sustainable agriculture and integrated pest management. The experimental protocols detailed herein provide a framework for the continued evaluation and understanding of this and other chiral fungicides. For researchers and professionals in drug development, the study of benalaxyl's enantiomers underscores the critical importance of stereochemistry in the design and application of biologically active molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. This compound (Ref: IR 6141) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]

- 8. Environmental behavior of benalaxyl and furalaxyl enantiomers in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Benalaxyl-M: An In-depth Technical Guide to its Fungicidal Spectrum Against Phytophthora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benalaxyl-M, the R-enantiomer of benalaxyl, is a systemic fungicide belonging to the phenylamide class. Phenylamides are highly effective against oomycete pathogens, a group of destructive plant pathogens that includes the genus Phytophthora. These pathogens are responsible for devastating diseases such as late blight in potatoes and tomatoes, and root rot in a variety of crops. This compound is valued for its protective, curative, and eradicant properties, which stem from its ability to be rapidly absorbed by plant tissues and translocated upwards through the xylem. This guide provides a comprehensive overview of the fungicidal spectrum of this compound against Phytophthora, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action of this compound and other phenylamide fungicides is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[1][2][3] This is achieved by targeting and disrupting the function of RNA polymerase I, the enzyme responsible for transcribing the genes that encode for rRNA.[4][5] Ribosomes are essential for protein synthesis, and by halting the production of rRNA, this compound effectively stops the assembly of new ribosomes. This leads to a cessation of protein synthesis, which is critical for the growth and development of the pathogen, ultimately resulting in the inhibition of mycelial growth and pathogen death. This targeted action on a fundamental cellular process provides this compound with its high degree of selectivity and efficacy against oomycetes.

Quantitative Efficacy Data

Quantitative data on the efficacy of this compound against various Phytophthora species is crucial for understanding its fungicidal spectrum. The following tables summarize the available data, primarily focusing on the closely related and more extensively studied compound, metalaxyl-M (mefenoxam), due to the limited availability of specific data for this compound in publicly accessible literature. It is important to note that this compound is the more biologically active isomer of benalaxyl.

Table 1: In Vitro Efficacy (EC50 values) of Phenylamides Against Phytophthora Species

| Phytophthora Species | Fungicide | EC50 (µg/mL) | Comments |

| P. nicotianae | Fludioxonil + Metalaxyl-M | 0.393 (mycelial growth) | In vitro study on tomato root and crown rot pathogen.[6] |

| P. nicotianae | Fludioxonil + Metalaxyl-M | 0.178 (sporangia formation) | In vitro study on tomato root and crown rot pathogen.[6] |

| P. capsici | Mefenoxam (sensitive isolates) | 0.568 (mean) | Isolates from bell pepper in North Carolina and New Jersey.[7] |

| P. capsici | Mefenoxam (resistant isolates) | 366.5 (mean) | Isolates from bell pepper in North Carolina and New Jersey.[7] |

| P. infestans | Metalaxyl-M (resistant isolates) | 468.30 - 813.57 | In vitro evaluation of isolates from potato in Peru.[2] |

| P. sojae | Metalaxyl | 0.04 - 0.22 | In vitro testing of isolates from Heilongjiang and Fujian provinces in China.[8] |

Table 2: In Vivo Efficacy of Phenylamide Fungicides Against Phytophthora Diseases

| Crop | Disease | Pathogen | Fungicide Formulation | Application Method | Disease Control (%) |

| Tomato | Root and Crown Rot | P. nicotianae | Fludioxonil 25 g/L + Metalaxyl-M 10 g/L | Pot experiment | 98.21 |

| Potato | Late Blight | P. infestans | Sunoxanil 72 WP (Cymoxanil 8% + Mancozeb 64%) | Field application (as a comparison) | Up to 99.70 |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of fungicide efficacy. The following sections provide methodologies for in vitro and in vivo testing of fungicides like this compound against Phytophthora species.

In Vitro Fungicide Sensitivity Assay: Mycelial Growth Inhibition

This protocol is adapted from standard methods for testing the sensitivity of Phytophthora to fungicides.[9][10][11]

1. Materials:

-

Pure cultures of Phytophthora species

-

V8 juice agar (B569324) (or other suitable medium like potato dextrose agar)

-

This compound (analytical grade)

-

Sterile distilled water

-

Solvent for fungicide (e.g., dimethyl sulfoxide (B87167) - DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

2. Procedure:

-

Media Preparation: Prepare V8 juice agar and sterilize by autoclaving. Allow the medium to cool to approximately 50°C.

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10,000 µg/mL).

-

Amended Media: Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of the solvent is consistent across all treatments and does not inhibit fungal growth. Pour the amended and control media into sterile petri dishes.

-

Inoculation: From the margin of an actively growing Phytophthora culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each agar plate.

-

Incubation: Incubate the plates in the dark at the optimal temperature for the specific Phytophthora species (e.g., 20-25°C).

-

Data Collection: After a defined incubation period (e.g., 5-7 days), when the mycelium in the control plates has reached a significant diameter, measure the colony diameter in two perpendicular directions for each plate.

-

Data Analysis: Calculate the mean colony diameter for each treatment. Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Calculate the EC50 value (the effective concentration that inhibits 50% of mycelial growth) using probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

In Vivo Fungicide Efficacy Assay: Detached Leaf Assay

This protocol provides a method for evaluating fungicide efficacy on plant tissue.[12]

1. Materials:

-

Healthy, young leaves from a susceptible host plant (e.g., potato or tomato for P. infestans)

-

This compound formulation

-

Phytophthora zoospore or sporangial suspension

-

Sterile water

-

Humid chambers (e.g., petri dishes with moist filter paper)

-

Micropipettes

-

Incubator or growth chamber

2. Procedure:

-

Plant Material: Detach healthy leaves from the host plant.

-

Fungicide Application: Prepare a series of dilutions of the this compound formulation in sterile water. Apply the fungicide solutions to the abaxial (lower) surface of the leaves, ensuring even coverage. Allow the leaves to dry.

-

Inoculation: Prepare a standardized zoospore or sporangial suspension of the Phytophthora species. Place a droplet of the inoculum onto the treated surface of each leaf.

-

Incubation: Place the inoculated leaves in humid chambers and incubate under conditions favorable for disease development (e.g., 18-22°C with a photoperiod).

-

Data Collection: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done by measuring the lesion diameter or by using a disease severity rating scale.

-

Data Analysis: Calculate the average disease severity for each treatment. Determine the percentage of disease control for each fungicide concentration relative to the untreated, inoculated control.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in a Phytophthora cell.

Experimental Workflow

Caption: General workflow for evaluating fungicide efficacy against Phytophthora.

Conclusion

This compound is a potent and specific fungicide for the control of diseases caused by Phytophthora and other oomycetes. Its targeted mode of action, inhibiting the essential process of ribosomal RNA synthesis, provides a strong basis for its efficacy. While specific quantitative data for this compound is not as abundant as for its related compound metalaxyl-M, the available information indicates a similar and potent fungicidal spectrum. The development of resistance to phenylamide fungicides is a known concern, highlighting the importance of integrated disease management strategies and continued monitoring of pathogen populations. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other novel fungicides, which is essential for the development of effective and sustainable disease control programs.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. resistance.nzpps.org [resistance.nzpps.org]

- 3. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 4. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylamides | FRAC [frac.info]

- 6. api.fspublishers.org [api.fspublishers.org]

- 7. researchgate.net [researchgate.net]

- 8. Phytophthora effector targets a novel component of small RNA pathway in plants to promote infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. frac.info [frac.info]

Literature review on Benalaxyl-M development

An In-depth Technical Guide on the Development of Benalaxyl-M

Introduction

Benalaxyl (B1667974) is a systemic fungicide belonging to the phenylamide (or acylalanine) class, renowned for its high efficacy against oomycete pathogens.[1] First introduced in 1981, benalaxyl is readily absorbed by plant tissues and exhibits acropetal translocation, providing protective, curative, and eradicant actions against numerous plant diseases.[1][2] The fungicidal activity of benalaxyl is attributed to its chiral nature, with the R-enantiomer, known as this compound (or Kiralaxyl), being the more biologically active isomer.[1][2][3] Consequently, modern commercial formulations prioritize the use of this compound to reduce the application rate of the racemic mixture by half, thereby decreasing the chemical load on crops and the environment.[4]

This guide provides a comprehensive technical overview of the development of this compound, detailing its synthesis, mechanism of action, field efficacy, and the experimental protocols used in its evaluation.

Synthesis and Formulation

The commercial production of racemic benalaxyl involves a multi-step chemical synthesis. The core structure, methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate, is synthesized by reacting phenylacetic acid derivatives with substituted xylylamine and alanine (B10760859) esters under controlled conditions.[2][3]

To produce the more active this compound isomer, manufacturers isolate the R-enantiomer from the racemic mixture.[3] This is achieved through advanced chemical processes such as:

-

Asymmetric Synthesis: Directly synthesizing the R-enantiomer to ensure high enantiomeric purity.[3]

-

Chiral Resolution: Separating the R- and S-enantiomers from the racemic mixture.[3]

A key step in the synthesis involves the use of the triflate of the methyl ester of (S)-lactic acid, which allows the reaction to proceed at room temperature with high yield and enantiomeric purity.[5]

This compound is available in various formulations, including wettable powders (WP), suspension concentrates (SC), and emulsifiable concentrates.[2][3] It is frequently co-formulated with broad-spectrum, multi-site contact fungicides like mancozeb (B1675947) to enhance its spectrum of activity and manage resistance.[6][7][8][9]

Mechanism of Action

The primary mode of action for this compound is the specific inhibition of nucleic acid synthesis in target oomycetes.[1][3] It functions by disrupting the activity of RNA polymerase I, the enzyme exclusively responsible for transcribing ribosomal RNA (rRNA) genes.[1]

Ribosomes are essential for protein synthesis, and their biogenesis is critically dependent on a high rate of rRNA production, especially in rapidly growing pathogenic fungi.[1] By targeting RNA polymerase I, this compound effectively halts rRNA synthesis, which in turn stops ribosome assembly and protein production. This disruption of a fundamental cellular process leads to the inhibition of mycelial growth and eventual cell death.[1] This specific targeting of RNA polymerase I in oomycetes provides its selective fungicidal activity.[1] According to the Fungicide Resistance Action Committee (FRAC), benalaxyl and this compound are classified under Group 4, with a mode of action defined as RNA polymerase I inhibitors.[2][3]

Efficacy and Field Performance

This compound, particularly when combined with mancozeb, has demonstrated significant efficacy in controlling oomycete diseases in various crops. Field trials provide quantitative data on its performance.

Table 1: Efficacy of this compound + Mancozeb Formulation Against Cucumber Downy Mildew

| Treatment | Application Rate (g/ha) | Disease Control (%) | Yield Increase (%) |

|---|---|---|---|

| This compound 4% + Mancozeb 65% WP | 2500 | 84.4 | 28.3 |

| This compound 4% + Mancozeb 65% WP | 3000 | 85.4 | 30.0 |

Data sourced from a two-season field trial on cucumber.[7]

Table 2: Dissipation and Residue Data for this compound in Grapes

| Formulation | Application Rate (g/ha) | Half-life (T₁/₂) (days) | Initial Residue (mg/kg) | Residue after 35 days (mg/kg) |

|---|---|---|---|---|

| This compound 4% + Mancozeb 65% WP | 2750 | 2.59 - 2.79 | 0.79 | 0.096 |

| This compound 4% + Mancozeb 65% WP | 5500 | 2.59 - 2.79 | - | - |

Data from supervised field trials on grapes.[8][10] The half-life of this compound was found to follow first-order kinetics.[8]

Resistance Mechanisms

The development of resistance is a significant concern for site-specific fungicides like this compound.[11] Resistance to phenylamides in Phytophthora species is primarily linked to mutations in the target enzyme.[11][12] Studies on the closely related fungicide metalaxyl (B1676325) have shown that changes in the RPA190 gene, which codes for a subunit of RNA polymerase I, are a key mechanism of resistance.[11] Continuous use of fungicides with the same mode of action can select for resistant strains, making resistance management strategies, such as co-formulation with multi-site inhibitors like mancozeb, crucial for preserving the fungicide's effectiveness.[12]

Experimental Protocols

The development and evaluation of this compound rely on standardized laboratory and field experiments.

In Vitro RNA Polymerase I Inhibition Assay

This biochemical assay directly measures the effect of this compound on its target enzyme.[1]

Objective: To determine the concentration of this compound that inhibits 50% of RNA polymerase I activity (IC₅₀).

Methodology:

-

Isolation of Fungal Nuclei:

-

Grow mycelia of the target oomycete (e.g., Phytophthora infestans) in a suitable liquid medium.[1]

-

Harvest and wash the mycelia.

-

Homogenize the mycelia in a buffer containing osmotic stabilizers (e.g., sucrose) and protease inhibitors to lyse the cells while keeping nuclei intact.[1]

-

Purify the nuclei using differential or density gradient centrifugation.[1]

-

-

RNA Polymerase I Activity Assay:

-

Prepare a reaction mixture containing buffer, divalent cations (e.g., Mg²⁺), all four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), and a radiolabeled precursor like [³H]UTP.[1]

-

Add varying concentrations of this compound (dissolved in a solvent like DMSO) to the reaction tubes. Include a solvent-only control.[1]

-

Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized RNA.[1]

-

-

Data Analysis:

-

Collect the precipitate on a filter and wash to remove unincorporated [³H]UTP.[1]

-

Quantify the radioactivity using a scintillation counter. The radioactivity is proportional to the enzyme activity.[1]

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the concentration to determine the IC₅₀ value.[1]

-

Fungal Growth Inhibition Bioassay (EC₅₀ Determination)

This in vitro assay determines the effective concentration of this compound required to inhibit fungal growth.[1]

Objective: To determine the concentration of this compound that inhibits fungal growth by 50% (EC₅₀).

Methodology:

-

Preparation of Fungal Inoculum:

-

Culture the target oomycete on a suitable agar (B569324) medium (e.g., cornmeal agar).[1][13]

-

Prepare a standardized suspension of zoospores or a mycelial slurry to use as the inoculum.[1]

-

-

Multi-well Plate Assay:

-

Prepare a serial dilution of this compound in a liquid growth medium within a 96-well microtiter plate.[1]

-

Inoculate each well with a standardized volume of the fungal inoculum.

-

Include positive (no fungicide) and negative (no inoculum) controls.[1]

-

Incubate the plates under optimal growth conditions (e.g., 25±1°C) for a defined period.[1][14]

-

-

Measurement and Data Analysis:

-

Assess fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.[1]

-

Alternatively, for agar-based assays, measure the radial growth of the mycelium.[13][14]

-

Calculate the percentage of growth inhibition relative to the positive control.

-

Plot the inhibition percentage against the log of the fungicide concentration to determine the EC₅₀ value.[1]

-

Crop Field Trial Protocol

Field trials are essential to evaluate the efficacy and residue levels of a fungicide under real-world agricultural conditions.[15][16]

Objective: To determine the in-vivo efficacy of this compound formulations against a target disease and to quantify pesticide residues in the harvested crop.

Methodology:

-

Trial Design and Setup:

-

Select a trial site representative of the target growing conditions and with a history of the target disease.[17] The site should be free of the test pesticide.[15]

-

Use a recognized statistical design, such as a Randomized Complete Block Design (RCBD), with multiple replications (typically 3-4) to minimize bias from field variability.[16][18]

-

Each plot should have defined dimensions, and border rows should be used to minimize interference between adjacent treatments.[18]

-

-

Treatment Application:

-

Data Collection and Assessment:

-

Efficacy: Regularly assess disease incidence and severity throughout the trial period using standardized rating scales.

-

Phytotoxicity: Observe plants for any signs of adverse effects like leaf injury, wilting, or necrosis at set intervals after application.[7]

-

Residue Analysis: Collect crop samples at various intervals after the final application (Pre-Harvest Intervals, PHI) to determine the rate of residue decline.[10][15]

-

Yield: At the end of the season, harvest the crop from each plot and measure the yield.[7]

-

-

Statistical Analysis:

References

- 1. benchchem.com [benchchem.com]

- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]

- 3. This compound (Ref: IR 6141) [sitem.herts.ac.uk]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. C14-Labelled Synthesis of this compound and Its Two Soil Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Persistence behaviour of fungicide mixture (this compound 4% + mancozeb 65%) WP in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2021005512A1 - Compounds having a fungicidal activity, their agronomic compositions and use thereof for the control of phytopathogenic fungi - Google Patents [patents.google.com]

- 10. fao.org [fao.org]

- 11. mdpi.com [mdpi.com]

- 12. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apsnet.org [apsnet.org]

- 14. researchgate.net [researchgate.net]

- 15. insights.envigo.com [insights.envigo.com]

- 16. excellenceinbreeding.org [excellenceinbreeding.org]

- 17. agmatix.com [agmatix.com]

- 18. The Value of Field Trials [exactoinc.com]

Benalaxyl-M: A Technical Guide to its Properties, Mechanism of Action, and Analysis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides an in-depth overview of Benalaxyl-M, a widely used phenylamide fungicide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, physicochemical properties, toxicological profile, and mechanism of action. It also includes comprehensive experimental protocols and visual diagrams to facilitate a thorough understanding of its scientific applications.

This compound is the more active R-enantiomer of the racemic mixture benalaxyl.[1] It is a systemic fungicide with protective, curative, and eradicant properties, primarily used to control oomycete pathogens such as downy mildew and late blight in various crops.[1][2]

Chemical Identity

| Identifier | Value |

| CAS Number | 98243-83-5 |

| IUPAC Name | methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-D-alaninate |

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₃ | [Source] |

| Molecular Weight | 325.4 g/mol | [Source] |

| Melting Point | 76.8 °C (technical active ingredient) | [3] |

| Relative Density | 1.181 g/mL at 20 °C | [3] |

| Water Solubility | Moderately soluble | [1][2] |

| Volatility | Quite volatile | [1][2] |

| Persistence | Moderately persistent in soil, may be persistent in water | [1][2] |

Table 2: Acute and Chronic Toxicity of this compound

| Organism | Test | Endpoint | Value | Reference |

| Mammals | Acute Oral (Rat) | LD₅₀ | Moderately toxic | [2] |

| Chronic | ADI | 0–0.07 mg/kg bw | [3] | |

| Chronic | aRfD (women of childbearing age) | 0.1 mg/kg bw | [3] | |

| Birds | Acute | Moderately toxic | [2] | |

| Aquatic Organisms | Fish | Acute (96h) | LC₅₀ (Moderately toxic) | [2] |

| Daphnia | Acute (48h) | EC₅₀ (Moderately toxic) | [2] | |

| Bees | Acute Oral | Moderately toxic | [2] | |

| Earthworms | Acute | Moderately toxic | [2] |

Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action of this compound is the disruption of nucleic acid synthesis in target oomycete pathogens.[1] Specifically, it inhibits the activity of RNA polymerase I, the enzyme responsible for the transcription of ribosomal RNA (rRNA).[1] This inhibition halts the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth and cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Fungicide Efficacy Assay

This protocol is designed to determine the concentration of this compound required to inhibit the growth of oomycete pathogens in vitro.

1. Preparation of Fungal Inoculum:

-

Culture the target oomycete (e.g., Phytophthora infestans, Pythium ultimum) on a suitable agar (B569324) medium (e.g., V8 agar) at the optimal temperature for growth.[4]

-

For mycelial growth assays, cut 5 mm plugs from the leading edge of an actively growing culture.[4]

-

For zoospore or oospore-based assays, follow established protocols for inducing sporulation and harvesting spores.[5][6][7]

2. Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Create a series of dilutions of the stock solution to achieve the desired final concentrations in the agar medium.

-

Add the appropriate volume of each dilution to molten agar medium (cooled to ~45-50°C) and mix thoroughly before pouring into Petri dishes or multi-well plates.[4]

-

A control plate with only the solvent should be included.

3. Inoculation and Incubation:

-

Place a mycelial plug in the center of each agar plate or well.[4]

-

For spore-based assays, add a standardized number of spores to each well.

-

Seal the plates and incubate them in the dark at the optimal growth temperature for the target oomycete.

4. Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge.[4]

-

Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

-

Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

In Vitro RNA Polymerase I Inhibition Assay

This assay directly measures the effect of this compound on the enzymatic activity of RNA polymerase I.

1. Isolation of Fungal Nuclei:

-

Grow mycelia of the target oomycete in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Homogenize the mycelia in a buffer containing osmotic stabilizers (e.g., sucrose) and protease inhibitors to lyse the cells while keeping the nuclei intact.[8]

-

Purify the nuclei through differential centrifugation or density gradient centrifugation.[8]

2. RNA Polymerase I Activity Assay:

-

Prepare a reaction mixture containing the isolated nuclei, a DNA template (e.g., calf thymus DNA), ribonucleotide triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]GTP), and a buffer system with appropriate salts and cofactors.[9]

-

Add varying concentrations of this compound (or a solvent control) to the reaction mixtures.

-

Initiate the reaction by adding the nuclei and incubate at the optimal temperature for enzymatic activity.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).[8]

3. Quantification of RNA Synthesis:

-

Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter and wash to remove unincorporated radiolabeled rNTPs.

-

Quantify the radioactivity on the filter using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of inhibition of RNA polymerase I activity for each this compound concentration relative to the solvent control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing a fungicide like this compound.

References

- 1. This compound (Ref: IR 6141) [sitem.herts.ac.uk]

- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]

- 3. fao.org [fao.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

Stereoselective Degradation of Benalaxyl in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective degradation of the fungicide benalaxyl (B1667974) in the soil environment. Benalaxyl, a phenylamide fungicide, is a chiral compound existing as two enantiomers, R-benalaxyl and S-benalaxyl. While commercial benalaxyl is often a racemic mixture, the fungicidal activity is primarily attributed to the R-enantiomer (also known as benalaxyl-M). Understanding the differential behavior of these enantiomers in soil is crucial for accurate environmental risk assessment, optimizing agricultural applications, and informing regulatory decisions. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the degradation processes.

Introduction to Stereoselectivity in Benalaxyl Degradation

The degradation of benalaxyl in soil is a complex process influenced by various physicochemical and biological factors. A key aspect of this degradation is its stereoselectivity, meaning that the two enantiomers, R-(-)-benalaxyl and S-(+)-benalaxyl, are often degraded at different rates. This phenomenon is primarily attributed to the stereospecific nature of microbial enzymes, which preferentially metabolize one enantiomer over the other.[1] The direction and magnitude of this selectivity can vary significantly between different soil types, highlighting the importance of soil properties in determining the environmental fate of benalaxyl.[2][3]

Quantitative Analysis of Benalaxyl Enantiomer Degradation

The persistence of benalaxyl enantiomers in soil is typically quantified by their half-lives (DT50), which represent the time required for 50% of the initial concentration to dissipate. The degradation of benalaxyl enantiomers in soil generally follows first-order kinetics.[3][4] Several studies have investigated these degradation rates across a variety of soil types, demonstrating the variability in both the overall persistence and the degree of stereoselectivity.

Below is a summary of quantitative data from various studies on the half-lives of R- and S-benalaxyl in different agricultural soils.

| Soil Type | pH | Organic Matter (%) | Clay (%) | R-Benalaxyl DT50 (days) | S-Benalaxyl DT50 (days) | Enantioselectivity | Reference |

| Loam | 6.8 | 4.7 | 15 | 20.4 - 53.3 | 27.7 - 57.8 | Preferential degradation of R-enantiomer | [3][4] |

| Sandy Loam | 5.6 | 1.7 | - | Not specified | Not specified | Not specified | [5] |

| Clay Loam | 7.3 | 1.7 | - | Not specified | Not specified | Not specified | [5] |

| Soil 3 (unspecified) | - | - | - | Faster than S-enantiomer | Slower than R-enantiomer | Preferential degradation of R-enantiomer | [2] |

| Soil 4 (unspecified) | - | - | - | Faster than S-enantiomer | Slower than R-enantiomer | Preferential degradation of R-enantiomer | [2] |

| Soil 5 (unspecified) | - | - | - | Faster than S-enantiomer | Slower than R-enantiomer | Preferential degradation of R-enantiomer | [2] |

| Other soils | - | - | - | No stereoselective degradation observed | No stereoselective degradation observed | None | [2] |

Note: The variability in half-life values for the same soil type can be attributed to differences in experimental conditions such as temperature, moisture, and initial concentration.

Factors Influencing Stereoselective Degradation

The stereoselective degradation of benalaxyl in soil is not a constant phenomenon but is influenced by a combination of factors:

-

Soil Microbial Community: The composition and activity of the soil microbiome are the primary drivers of stereoselective degradation.[1] Different microbial populations possess enzymes with varying affinities for the benalaxyl enantiomers. To date, specific microbial species responsible for the stereospecific degradation of benalaxyl have not been extensively identified in the literature.

-

Soil Physicochemical Properties:

-

pH: Soil pH can influence the activity of microbial enzymes and the bioavailability of benalaxyl enantiomers.

-

Organic Matter: Soil organic matter can affect the sorption and desorption of benalaxyl, thereby influencing its availability for microbial degradation.[3][4]

-

Clay Content: Clay minerals can also adsorb benalaxyl, potentially reducing its degradation rate.[3]

-

-

Environmental Conditions: Temperature and moisture content significantly impact microbial activity and, consequently, the rate of benalaxyl degradation.

Degradation Pathway of Benalaxyl in Soil

The microbial degradation of benalaxyl in soil involves several biotransformation reactions. The primary degradation pathway is believed to involve the hydrolysis of the ester linkage and modification of the side chain. One proposed pathway involves the formation of major metabolites such as methyl-N-malonyl-N-(2,6-xylyl)alaninate and N-malonyl-N-(2,6-xylyl)alanine.

Caption: Proposed stereoselective degradation pathway of benalaxyl in soil.

Experimental Protocols for Studying Stereoselective Degradation

The investigation of benalaxyl's stereoselective degradation in soil involves a series of well-defined experimental procedures. A typical workflow is outlined below.

References

- 1. Stereoselective degradation of benalaxyl in tomato, tobacco, sugar beet, capsicum, and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective degradation of fungicide benalaxyl in soils and cucumber plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Environmental behavior of benalaxyl and furalaxyl enantiomers in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

The Environmental Fate and Persistence of Benalaxyl-M: A Technical Guide

Introduction

Benalaxyl-M, the R-enantiomer of the fungicide benalaxyl (B1667974), is a systemic phenylamide agricultural chemical used to control a range of fungal pathogens, including downy mildew and late blight on crops such as grapes, potatoes, and tomatoes.[1] As the more biologically active and environmentally favorable stereoisomer, understanding its behavior, persistence, and ultimate fate in the environment is critical for accurate risk assessment and regulatory oversight.[1] This technical guide provides an in-depth analysis of the environmental fate and persistence of this compound, synthesizing key data on its degradation through abiotic and biotic pathways, its mobility in soil, and its potential for bioaccumulation. Detailed experimental protocols and visual diagrams of key processes are included to support researchers, scientists, and environmental professionals.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties influence its solubility in water, its tendency to volatilize, and its partitioning between soil, water, and air.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₃ | [1] |

| Molecular Weight | 325.4 g/mol | |

| Water Solubility | Moderate | [1] |

| Volatility | Quite volatile | [1] |

| Log P (octanol-water partition coefficient) | 3.54 |

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound is highly dependent on pH. It is stable in neutral to acidic conditions but degrades in alkaline environments.

Table 1: Hydrolytic Degradation of Benalaxyl

| pH | Temperature (°C) | Half-life (DT₅₀) in days | Stability Classification | Reference |

| 4 | 20 | Stable | Very Persistent | |

| 7 | 20 | 365 | Very Persistent | |

| 9 | 20 | 157 | Persistent | [2] |

| 9 | 25 | 86 | Moderately Persistent | [2] |

Photolysis

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, this compound is considered stable to photolysis.[3] Studies on the racemic mixture of benalaxyl showed that under natural sunlight in a buffered pH 7 solution, 60% of the parent compound remained after 64 days, with no single degradation product exceeding 5% of the applied radioactivity.[2]

Table 2: Photolytic Degradation of Benalaxyl

| Medium | Condition | Half-life (DT₅₀) in days | Finding | Reference |

| Water (pH 7) | Aqueous Photolysis | Stable | Considered stable to photolysis in water. | [3] |

| Water (pH 7) | Natural Sunlight (Racemic Benalaxyl) | > 64 | 60% of parent compound remained after 64 days. | [2] |

Biotic Degradation

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is the primary pathway for the breakdown of this compound in soil and aquatic systems.

Aerobic Soil Metabolism

Under aerobic (oxygen-present) conditions, this compound is moderately persistent in soil.[1] Degradation is primarily microbial and has been shown to be enantioselective, with this compound (the R-enantiomer) degrading faster than its S-enantiomer counterpart in many soil types.[4][5][6][7] This preferential degradation is a key factor in its environmental behavior.

Table 3: Aerobic Soil Degradation of this compound

| Study Type | DT₅₀ (days) | Notes | Reference |

| Lab (Typical) | 80 | - | [1] |

| Lab (Range) | 20.4 - 53.3 | R-enantiomer (this compound) | [4][5] |

| Lab (Range) | 27.7 - 57.8 | S-enantiomer | [4][5] |

| Lab (Range) | 77 - 100 | Racemic benalaxyl, dependent on soil type. | [2] |

| Field (Typical) | 44 | - |

Anaerobic Metabolism

In anaerobic (oxygen-absent) environments, such as flooded soils or deep sediments, the degradation of pesticides is typically slower. While specific degradation half-lives for this compound under strictly anaerobic conditions are not widely reported in the reviewed literature, it is expected that persistence would be greater than in aerobic environments due to the reliance on microbial activity which is often reduced in the absence of oxygen.

Mobility and Transport

The movement of this compound from the point of application into other environmental compartments like groundwater or surface water is determined by its tendency to adsorb to soil particles.

Soil Adsorption and Mobility

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of a pesticide's mobility in soil; a high Koc value indicates strong adsorption and low mobility.[8][9][10] While a specific experimental Koc value for this compound was not available in the reviewed literature, it is qualitatively described as "non-mobile," with a high potential for transport bound to particles rather than dissolved in water.[1] This suggests a high Koc value and a low potential to leach into groundwater.[1]

Studies have shown that while the adsorption process itself is not enantioselective, the subsequent leaching can be.[4][5] Because this compound (R-enantiomer) degrades faster in the soil column, the S-enantiomer may be found in higher concentrations in leachate.[4][5]

Table 4: Soil Adsorption and Mobility of this compound

| Parameter | Value / Classification | Implication | Reference |

| Koc (Soil Organic Carbon Partition Coefficient) | Not available (qualitatively high) | Strong adsorption to soil particles. | - |

| Mobility Classification | Non-mobile | Low potential to leach to groundwater. | [1] |

| Leaching Enantioselectivity | Yes (S-enantiomer leaches more) | Faster degradation of R-enantiomer in soil column. | [4][5] |

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. This compound is reported to have a low potential for bioaccumulation. Studies in earthworms have shown that while bioaccumulation is enantioselective, the biota-to-soil accumulation factors were below 1, indicating no significant accumulation.

Degradation Pathway

In soil, this compound degrades into several key metabolites. The primary transformation products identified are benalaxyl acid (formed by hydrolysis of the methyl ester group) and various conjugates.[2]

References

- 1. Measuring bioconcentration factors in fish using exposure to multiple chemicals and internal benchmarking to correct for growth dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ladwp.com [ladwp.com]

- 3. log KOC - ECETOC [ecetoc.org]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. epa.gov [epa.gov]

- 6. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Estimation of the soil-water partition coefficient normalized to organic carbon for ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylamide fungicides are a class of systemic agricultural fungicides highly effective against oomycete pathogens, a group of destructive plant pathogens including notorious species like Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine).[1][2] Introduced in the late 1970s, these fungicides, which include active ingredients such as metalaxyl (B1676325), mefenoxam (metalaxyl-M), benalaxyl, and oxadixyl, are valued for their protective and curative properties.[1] They are rapidly absorbed by plant tissues and translocated acropetally within the plant's vascular system, providing systemic protection.[1] This technical guide provides a comprehensive overview of the primary mode of action of phenylamide fungicides, their molecular target, the biochemical consequences of their action, and the mechanisms of resistance.

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action of phenylamide fungicides is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[2] This targeted disruption of a fundamental cellular process is the cornerstone of their fungicidal activity. The molecular target of these fungicides is RNA polymerase I (Pol I) , the enzyme exclusively responsible for the transcription of rRNA genes in the nucleolus.[3][4][5] By binding to and inhibiting the activity of RNA polymerase I, phenylamides effectively halt the production of the large rRNA precursors necessary for ribosome biogenesis.[6] This mode of action is highly specific to oomycetes, as their RNA polymerase I exhibits a higher affinity for phenylamides compared to that of other organisms.[6]

The inhibition of rRNA synthesis has a cascade of detrimental effects on the pathogen's life cycle, including the inhibition of mycelial growth, haustoria formation (specialized structures for nutrient uptake), and sporangia production.[2]

Signaling Pathway of Phenylamide Action

The interaction of phenylamide fungicides with RNA polymerase I disrupts the normal process of ribosome biogenesis. This pathway is essential for protein synthesis and, consequently, for the growth and proliferation of the pathogen.

References

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Benalaxyl-M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benalaxyl-M, the R-enantiomer of the fungicide benalaxyl (B1667974), is a systemic fungicide widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and late blight.[1][2] Its fungicidal activity is primarily attributed to the R-enantiomer, which is more biologically active than its S-enantiomer counterpart.[2] This technical guide provides a comprehensive overview of the core methodologies for the synthesis and manufacturing of this compound, focusing on the chemical pathways, experimental protocols, and process parameters relevant to researchers and professionals in the field.

The industrial production of this compound is primarily achieved through two main strategies: the chiral resolution of a racemic mixture of benalaxyl or, more efficiently, through asymmetric synthesis. The latter approach directly yields the desired R-enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution methods.[1][3]

Core Synthetic Pathways

The synthesis of this compound, chemically known as methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-D-alaninate, involves the formation of a key intermediate, methyl N-(2,6-dimethylphenyl)-D-alaninate, followed by acylation.[4][5]

Asymmetric Synthesis

The preferred industrial route involves the asymmetric synthesis of the key chiral intermediate, which ensures high enantiomeric purity in the final product.[1] A notable method highlighted in the literature involves the reaction of 2,6-dimethylaniline (B139824) with a chiral precursor derived from (S)-lactic acid. The triflate of the methyl ester of (S)-lactic acid has been shown to be a highly reactive and effective reagent for this purpose, allowing the reaction to proceed at room temperature with high yield and enantiomeric purity.[4][6]

Reaction Scheme:

-

Formation of the Chiral Intermediate: 2,6-Dimethylaniline is reacted with the methyl ester of (S)-2-(trifluoromethanesulfonyloxy)propanoate (derived from (S)-lactic acid) to yield methyl (R)-2-(2,6-dimethylanilino)propanoate. This key intermediate is also referred to as methyl N-(2,6-dimethylphenyl)-D-alaninate.

-

Acylation: The resulting chiral amine is then acylated using phenylacetyl chloride in the presence of a base to yield this compound.[2]

Chiral Resolution of Racemic Benalaxyl

An alternative, though less economical, method is the synthesis of racemic benalaxyl followed by chiral resolution.[1][3]

Reaction Scheme:

-

Synthesis of Racemic Benalaxyl: Racemic benalaxyl is synthesized by reacting 2,6-dimethylaniline with a racemic alanine (B10760859) derivative (e.g., methyl 2-chloropropionate) to form racemic methyl N-(2,6-dimethylphenyl)-alaninate. This intermediate is then acylated with phenylacetyl chloride.[7]

-

Chiral Resolution: The resulting racemic mixture of benalaxyl is then separated into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative.[6][8] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired R-enantiomer is then recovered by removing the resolving agent.[3]

Experimental Protocols

While specific industrial protocols are proprietary, the following represents a generalized experimental procedure for the key steps in the asymmetric synthesis of this compound based on available scientific literature.

Protocol 1: Synthesis of Methyl (R)-N-(2,6-dimethylphenyl)alaninate

-

Reaction Setup: A reaction vessel is charged with 2,6-dimethylaniline and a suitable aprotic solvent (e.g., toluene (B28343) or dichloromethane).

-

Addition of Chiral Reagent: The methyl ester of (S)-2-(trifluoromethanesulfonyloxy)propanoate is added dropwise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

-

Work-up and Purification: The reaction mixture is washed with an aqueous solution to remove any salts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product may be purified further by column chromatography if necessary.

Protocol 2: Acylation to form this compound

-

Reaction Setup: The purified methyl (R)-N-(2,6-dimethylphenyl)alaninate is dissolved in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) along with a suitable base (e.g., triethylamine (B128534) or pyridine) in a reaction vessel equipped with a dropping funnel and a stirrer. The mixture is cooled in an ice bath.

-

Addition of Acylating Agent: A solution of phenylacetyl chloride in the same solvent is added dropwise to the cooled mixture while maintaining the temperature below a certain threshold to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Purification: The reaction mixture is washed successively with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield crude this compound. The final product can be purified by recrystallization or column chromatography to achieve the desired purity.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylaniline | [9] |

| Chiral Precursor | Methyl ester of (S)-2-(trifluoromethanesulfonyloxy)propanoate | [4][6] |

| Acylating Agent | Phenylacetyl chloride | |

| Key Intermediate | Methyl (R)-N-(2,6-dimethylphenyl)alaninate | [2] |

| Final Product | This compound (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-D-alaninate) | [5] |

Table 1: Key Reagents in the Asymmetric Synthesis of this compound

| Step | Reactants | Solvent | Temperature | Typical Yield | Enantiomeric Excess (e.e.) |

| Intermediate Synthesis | 2,6-Dimethylaniline, Methyl ester of (S)-2-(trifluoromethanesulfonyloxy)propanoate | Toluene | Room Temperature | High | >98% |

| Acylation | Methyl (R)-N-(2,6-dimethylphenyl)alaninate, Phenylacetyl chloride, Triethylamine | Dichloromethane | 0°C to Room Temperature | High | Maintained |

Table 2: Typical Reaction Parameters for the Asymmetric Synthesis of this compound

Mandatory Visualization

Caption: Asymmetric synthesis pathway of this compound.

Caption: Chiral resolution process for obtaining this compound.

Caption: General manufacturing workflow for this compound.

References

- 1. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of Benalaxyl and its metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C14-Labelled Synthesis of this compound and Its Two Soil Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H23NO3 | CID 176648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. guidechem.com [guidechem.com]

Benalaxyl-M: A Toxicological Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benalaxyl-M, the more biologically active R-enantiomer of the fungicide benalaxyl, is widely used in agriculture to control oomycete pathogens.[1][2] Its systemic nature and efficacy make it a valuable tool for crop protection.[1][3] However, its introduction into the environment necessitates a thorough understanding of its potential toxicological effects on non-target organisms. This technical guide provides a comprehensive overview of the current toxicological data for this compound, focusing on its impact on a range of non-target species. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Ecotoxicological Profile: A Quantitative Overview

The ecotoxicological impact of this compound has been evaluated across various non-target organisms, including birds, fish, aquatic invertebrates, honeybees, and earthworms. The following tables summarize the key quantitative toxicity endpoints.

Avian Toxicology

This compound exhibits moderate toxicity to birds. Acute oral toxicity studies have established LD50 values, while dietary studies provide insights into the effects of longer-term exposure.

| Species | Test Type | Endpoint | Value (mg/kg bw) | Reference |

| Not Specified | Acute Oral | LD50 | > 2000 | [4] |

| Not Specified | Dietary | LC50 | > 5000 ppm | [4] |

Aquatic Toxicology

The fungicide is classified as toxic to aquatic life with long-lasting effects.[5] Acute and chronic toxicity data are available for fish, aquatic invertebrates, and algae.

Fish:

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC50 | 2.7 | [1] |

| Cyprinus carpio (Common Carp) | 96-hour Acute | LC50 | 5.6 | [1] |

| Not Specified | Chronic | NOEC | 0.25 | [1] |

Aquatic Invertebrates:

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48-hour Acute Immobilisation | EC50 | 7.8 | [1] |

| Daphnia magna | 21-day Chronic Reproduction | NOEC | 0.32 | [1] |

Algae:

| Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Pseudokirchneriella subcapitata | 72-hour Growth Inhibition | ErC50 | 1.1 | [1] |

Terrestrial Invertebrate Toxicology

Honeybees:

This compound is considered to have low toxicity to honeybees through both acute oral and contact exposure.

| Test Type | Endpoint | Value (µ g/bee ) | Reference |

| Acute Oral (48h) | LD50 | > 100 | [1] |

| Acute Contact (48h) | LD50 | > 100 | [1] |

Earthworms:

Studies on the earthworm Eisenia fetida indicate enantioselective toxicity, with the R-(-)-form (this compound) being more toxic than the S-(+)-form.[6]

| Species | Test Type | Endpoint | Value | Reference |

| Eisenia fetida | 48-hour Acute Contact | LC50 (R-(-)-form) | 4.99 µg/cm² | [6] |

| Eisenia fetida | 72-hour Acute Contact | LC50 (R-(-)-form) | 1.23 µg/cm² | [6] |

| Eisenia fetida | 14-day Acute Artificial Soil | LC50 | > 1000 mg/kg soil | [1] |

| Eisenia fetida | 56-day Chronic Reproduction | NOEC | 1.8 mg/kg soil | [1] |

Mammalian Toxicology

The primary target organs for this compound in mammals are the liver and thyroid.[7] Studies in rodents have shown effects such as increased liver weights and hepatocellular hypertrophy.[7] this compound has been classified as "Likely to be Carcinogenic to Humans" by the US EPA based on liver and thyroid tumors observed in rats and mice.[7]

| Species | Test Type | Endpoint | Value | Reference |

| Rat | 90-Day Oral | NOAEL | 15.7 mg/kg bw/day (males), 20 mg/kg bw/day (females) | [7] |

| Mouse | 90-Day Oral | NOAEL | 296.6 mg/kg/day (males), 348.1 mg/kg/day (females) | [7] |

| Dog | 1-Year Oral | NOAEL | 6.5 mg/kg bw/day | [8] |

| Rat | Two-Generation Reproduction | Parental NOAEL | 71 mg/kg bw/day (males), 78 mg/kg bw/day (females) | [7] |

| Rat | Two-Generation Reproduction | Offspring NOAEL | 71 mg/kg bw/day (males), 78 mg/kg bw/day (females) | [7] |

Experimental Protocols

The toxicological data presented above are derived from standardized tests, primarily following the OECD Guidelines for the Testing of Chemicals. These protocols ensure the reliability and comparability of results.

Workflow for Acute Oral Toxicity Testing (based on OECD Guideline 423)

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. downloads.regulations.gov [downloads.regulations.gov]